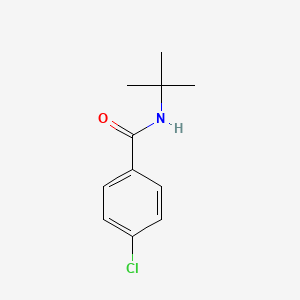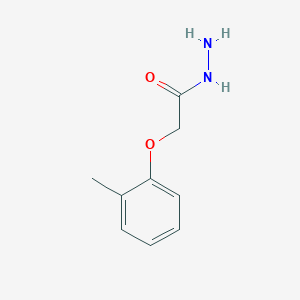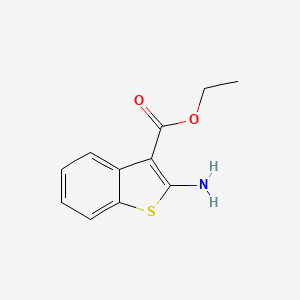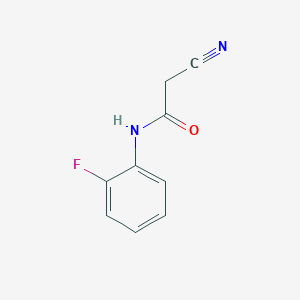
N-tert-Butyl-4-chlorobenzamide
概要
説明
Synthesis Analysis
The synthesis of N-tert-Butyl-4-chlorobenzamide derivatives involves multiple routes, including the utilization of dimethyliminium salts with methylmagnesium chloride for the generation of the tert-butyl group on the nitrogen. For instance, Amato et al. (2005) described efficient routes to 1-tert-butyl-4-chloropiperidine, highlighting a key chlorination reaction mediated by thionyl chloride with tetrabutylammonium chloride as an additive to suppress the formation of side products. This novel synthesis approach yielded 1-tert-butyl-4-chloropiperidine with an overall yield of 71% (Amato et al., 2005).
Molecular Structure Analysis
The molecular structure of N-tert-Butyl-4-chlorobenzamide and related compounds has been extensively studied. For example, Xia (2001) prepared and analyzed the crystal structure of a related compound, revealing dimeric structures linked by intermolecular hydrogen bonds, providing insights into the molecular conformation and interactions of such compounds (Xia, 2001).
Chemical Reactions and Properties
N-tert-Butyl-4-chlorobenzamide undergoes various chemical reactions, leveraging its tert-butyl and chlorobenzamide functional groups. Kumar and Kaushik (2007) discussed the versatility of tert-butyl-N-chlorocyanamide in organic synthesis, highlighting its application in chlorination and oxidation reactions, showcasing the reactivity of compounds with similar tert-butyl and chloro functional groups (Kumar & Kaushik, 2007).
Physical Properties Analysis
The physical properties of N-tert-Butyl-4-chlorobenzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. Gholivand et al. (2009) synthesized a compound and analyzed its structural and conformational properties using X-ray diffraction and spectroscopic techniques, providing valuable data on the physical characteristics of similar compounds (Gholivand et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and participation in catalytic cycles, are crucial for understanding the utility of N-tert-Butyl-4-chlorobenzamide in synthetic chemistry. The work by Ellman, Owens, and Tang (2002) on N-tert-Butanesulfinyl imines highlights the versatility and reactivity of similar compounds, providing insights into the chemical properties of N-tert-Butyl-4-chlorobenzamide (Ellman et al., 2002).
科学的研究の応用
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796), a derivative of N-tert-Butyl-4-chlorobenzamide, has been identified as a potent candidate for antimalarial drugs. This molecule was developed through a public-private partnership, targeting Plasmodium falciparum and rodent malaria parasites. The compound was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic properties, offering insights into the 4-aminoquinoline antimalarial class. It underwent a full industry-standard preclinical development program, making it a significant step forward in antimalarial drug development (O’Neill et al., 2009).
Organic Synthesis Applications
The reagent tert-Butyl-N-chlorocyanamide, related to N-tert-Butyl-4-chlorobenzamide, has been found highly versatile for chlorination and oxidation reactions in organic synthesis. It is reactive, with high active chlorine content, safe, recyclable, and stable. This reagent is involved in transformations like converting sulfides into sulfoxides and secondary alcohols into ketones. It also plays a role in coupling thiols to disulfides and decontaminating sulfur mustard, a chemical warfare agent (Kumar & Kaushik, 2007).
Insecticidal Activity
N-tert-Butyl-N,N'-diacylhydrazines, derivatives of N-tert-Butyl-4-chlorobenzamide, have been used as nonsteroidal ecdysone agonists in environmentally benign pest regulators. New derivatives containing 1,2,3-thiadiazole have been synthesized and shown to possess good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, demonstrating their potential in novel pesticide development (Wang et al., 2011).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, related to N-tert-Butyl-4-chlorobenzamide, are used for the asymmetric synthesis of amines. These imines activate for nucleophilic addition, acting as powerful chiral directing groups. This approach has been used to synthesize a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and alpha-trifluoromethyl amines (Ellman et al., 2002).
Safety and Hazards
“N-tert-Butyl-4-chlorobenzamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water for several minutes if in eyes (P305+P351+P338), washing with soap and water if on skin (P302+P352), and storing locked up (P405) .
将来の方向性
“N-tert-Butyl-4-chlorobenzamide” has been widely used in various fields, including agriculture, pharmaceuticals, and materials science. It is a promising compound for future research and applications, especially considering its role in the preparation of amides from ketones, aldehydes, and derivatives .
特性
IUPAC Name |
N-tert-butyl-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEWMCMXPCWIDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343087 | |
| Record name | N-tert-Butyl-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-chlorobenzamide | |
CAS RN |
42498-40-8 | |
| Record name | 4-Chloro-N-(1,1-dimethylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)






![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1269035.png)
